Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC15730230
Molecular Formula: C21H23Cl3N2O4S
Molecular Weight: 505.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23Cl3N2O4S |
|---|---|
| Molecular Weight | 505.8 g/mol |
| IUPAC Name | ethyl 2-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H23Cl3N2O4S/c1-3-30-19(28)16-14-6-4-5-7-15(14)31-18(16)26-20(21(22,23)24)25-17(27)12-8-10-13(29-2)11-9-12/h8-11,20,26H,3-7H2,1-2H3,(H,25,27) |
| Standard InChI Key | GCQUQYXETRSQGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its intricate architecture: a 4,5,6,7-tetrahydrobenzo[b]thiophene ring system substituted at position 2 with a trichloroethylamino group and at position 3 with an ethyl carboxylate. The trichloroethyl group is further modified by a 4-methoxybenzoyl amide . Key structural attributes include:
Molecular Geometry
The benzothiophene core adopts a bicyclic structure with partial saturation in the cyclohexene ring, reducing aromaticity and enhancing conformational flexibility. The trichloroethylamine side chain introduces steric bulk and electron-withdrawing effects, while the methoxybenzoyl group contributes π-π stacking potential .
Physicochemical Properties
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Solubility: Predicted low aqueous solubility due to hydrophobic benzothiophene and trichloroethyl groups.
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Stability: The trichloromethyl group may confer resistance to enzymatic degradation, as seen in structurally related compounds .
Material Science Applications
The compound’s stability and functional groups suggest utility in advanced materials:
Polymer Stabilizers
Trichloroethyl groups are known to impart radical scavenging properties, potentially enhancing the UV resistance of polymers. The methoxybenzoyl moiety could further improve thermal stability through intermolecular hydrogen bonding.
Coordination Chemistry
The sulfur atom in the benzothiophene ring and the amide nitrogen may act as ligands for transition metals, enabling the synthesis of metal-organic frameworks (MOFs) with tailored porosity .
Future Research Directions
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Synthetic Optimization: Develop scalable routes using flow chemistry or microwave-assisted synthesis to improve yield .
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Target Identification: Screen against kinase libraries to elucidate mechanisms of apoptosis induction .
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Formulation Studies: Explore nanoencapsulation to enhance bioavailability and reduce off-target effects .
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